![molecular formula C20H25Cl2N5O2S B2359110 N-(4-chlorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride CAS No. 1216491-43-8](/img/structure/B2359110.png)
N-(4-chlorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride
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Overview
Description
N-(4-chlorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C20H25Cl2N5O2S and its molecular weight is 470.41. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response as they catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response . The compound has been shown to have weak COX-1 inhibitory activity and excellent COX-2 selectivity index values .
Biochemical Pathways
The compound affects the arachidonic acid pathway by inhibiting the COX enzymes . This inhibition disrupts the production of prostaglandins, which are involved in mediating inflammation, pain, and fever. By inhibiting this pathway, the compound can reduce these symptoms.
Result of Action
The result of the compound’s action is a reduction in the inflammatory response. It achieves this by inhibiting the production of prostaglandins through the inhibition of COX enzymes . This leads to a decrease in inflammation, pain, and fever.
Biological Activity
N-(4-chlorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and reviews.
Chemical Structure and Properties
The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of a chlorobenzo[d]thiazole moiety enhances its pharmacological profile. The molecular formula is C₁₈H₂₃ClN₄O₂S, and it has unique properties that contribute to its biological efficacy.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including those containing the benzo[d]thiazole moiety. This compound has shown promising results against various bacterial strains. For instance, it was tested against both Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects similar to established antibiotics .
Anticancer Potential
The compound has been evaluated for its anticancer properties. Research indicates that pyrazole derivatives can induce apoptosis in cancer cells. A study reported that compounds with similar structures exhibited cytotoxic effects on pancreatic cancer cell lines, suggesting that this compound may also possess anticancer activity . The mechanism of action is believed to involve the modulation of signaling pathways related to cell proliferation and survival.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, there is evidence suggesting anti-inflammatory properties. Compounds with similar structural features have been shown to inhibit pro-inflammatory cytokines, which could position this compound as a candidate for treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
In a comparative study, this compound was tested against E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) values indicated that the compound was effective at lower concentrations than traditional antibiotics, showcasing its potential as a new antimicrobial agent .
Case Study 2: Anticancer Activity
A recent investigation assessed the cytotoxic effects of various pyrazole derivatives on human cancer cell lines. The results showed that the compound induced apoptosis via caspase activation and altered mitochondrial membrane potential, leading to cell death in a dose-dependent manner .
Data Tables
Scientific Research Applications
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of benzothiazole derivatives with pyrazole and morpholine. The synthesis typically involves:
- Formation of the benzothiazole moiety : This can be achieved through reactions involving thiourea and appropriate aromatic aldehydes.
- Pyrazole formation : Pyrazoles are synthesized via cyclization reactions involving hydrazines and carbonyl compounds.
- Final coupling : The final product is obtained by coupling the morpholine derivative with the pyrazole-3-carboxamide.
The structural integrity of the compound is confirmed through various spectroscopic techniques such as NMR and IR spectroscopy, which verify the presence of characteristic functional groups.
Antimicrobial Activity
Research has shown that compounds similar to N-(4-chlorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide exhibit promising antimicrobial properties. For instance:
- Antibacterial Studies : Compounds with similar benzothiazole structures have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A study indicated that derivatives showed efficacy against pathogens like E. coli and S. aureus .
Anticancer Properties
The compound's potential as an anticancer agent has been explored extensively:
- Cell Proliferation Inhibition : In vitro studies have shown that derivatives can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells . The mechanism often involves inducing apoptosis and disrupting cell cycle progression.
- Molecular Docking Studies : Computational studies have indicated favorable binding interactions between the compound and target proteins involved in cancer progression, suggesting a potential mechanism for its anticancer activity .
Therapeutic Potential
The therapeutic applications of N-(4-chlorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride extend beyond antimicrobial and anticancer activities:
- Anti-inflammatory Effects : Preliminary studies suggest that similar compounds may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .
- Neuroprotective Effects : Emerging research indicates potential neuroprotective effects, which could be beneficial in neurodegenerative disorders .
Case Studies and Research Findings
Several case studies highlight the effectiveness of compounds based on the benzothiazole-pyrazole framework:
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-(3-morpholin-4-ylpropyl)pyrazole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O2S.ClH/c1-14-13-16(23-24(14)2)19(27)26(8-4-7-25-9-11-28-12-10-25)20-22-18-15(21)5-3-6-17(18)29-20;/h3,5-6,13H,4,7-12H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTDDUCKEWWBJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N(CCCN2CCOCC2)C3=NC4=C(S3)C=CC=C4Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25Cl2N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.